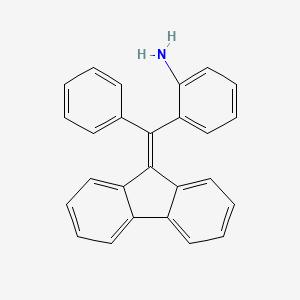
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a sulfonyl chloride group attached to the benzoxazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
The synthesis of 2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and appropriate aldehydes or ketones.
Functionalization: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively.
Análisis De Reacciones Químicas
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function . This reactivity is exploited in various chemical and biological applications.
Comparación Con Compuestos Similares
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride can be compared with other benzoxazole derivatives, such as:
2-Methylbenzoxazole: Lacks the tert-butyl and sulfonyl chloride groups, making it less reactive.
2-tert-Butylbenzoxazole: Similar in structure but lacks the sulfonyl chloride group, affecting its reactivity and applications.
6-Methylbenzoxazole: Lacks the tert-butyl and sulfonyl chloride groups, making it less versatile in chemical reactions.
These comparisons highlight the unique reactivity and versatility of this compound in various applications.
Propiedades
Número CAS |
914638-37-2 |
|---|---|
Fórmula molecular |
C12H14ClNO3S |
Peso molecular |
287.76 g/mol |
Nombre IUPAC |
2-tert-butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-7-5-6-8-9(10(7)18(13,15)16)17-11(14-8)12(2,3)4/h5-6H,1-4H3 |
Clave InChI |
OSQSJRZJHHTZEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(O2)C(C)(C)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


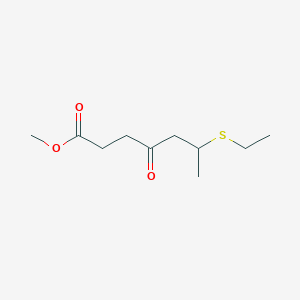
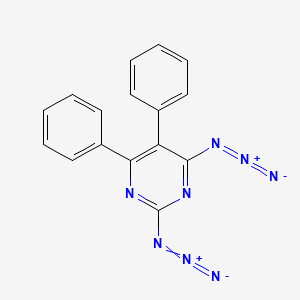
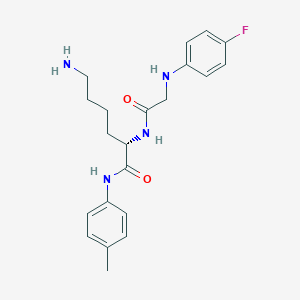
propanedinitrile](/img/structure/B12609305.png)
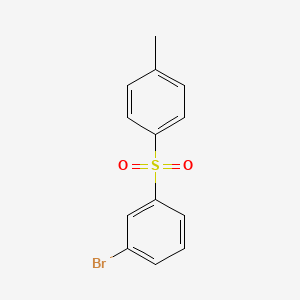
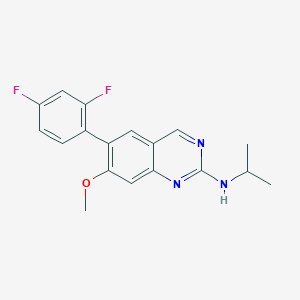
![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
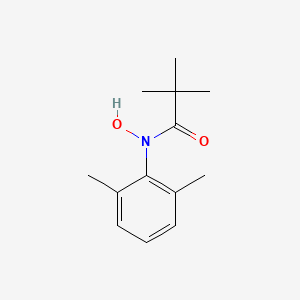
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)
![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
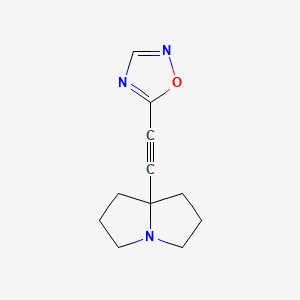
![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)
